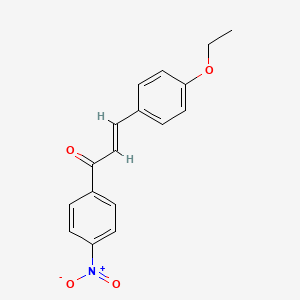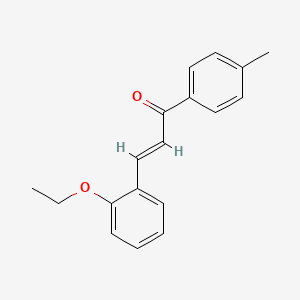![molecular formula C14H19NO4 B3133453 2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid CAS No. 390401-40-8](/img/structure/B3133453.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid
概要
説明
作用機序
Target of Action
It’s known that the compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolic pathways .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) protecting group . This group is commonly used in organic synthesis to protect amines from unwanted reactions . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
As an amino acid derivative, it may be involved in protein synthesis and other metabolic pathways related to amino acids .
Result of Action
As an amino acid derivative, it may have potential impacts on protein synthesis and other cellular functions related to amino acids .
生化学分析
Biochemical Properties
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes and proteins involved in peptide bond formation. The compound is known to interact with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for additional bases . This interaction is vital for the efficient synthesis of dipeptides and other peptide-based molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can impact protein synthesis within cells, thereby affecting overall cellular function. Additionally, its interaction with specific enzymes can lead to changes in metabolic pathways, further influencing cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a protecting group, preventing unwanted reactions during peptide synthesis. It can inhibit or activate enzymes involved in peptide bond formation, thereby controlling the synthesis process. The removal of the tert-butoxycarbonyl group is a critical step, often achieved through acid-catalyzed reactions, which then allows the peptide synthesis to proceed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. It is generally stable under standard storage conditions but can degrade under specific conditions, such as exposure to strong acids or bases. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, it can exhibit toxic or adverse effects, including potential disruptions in metabolic processes and enzyme functions. These threshold effects are critical for determining safe and effective dosage levels in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid and peptide metabolism. It interacts with enzymes and cofactors that facilitate the synthesis and breakdown of peptides. The compound’s role in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The precise localization is essential for its role in peptide synthesis and other biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid typically involves the protection of the amino group of phenylalanine using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The phenyl group can undergo oxidation to form various derivatives, although this is less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Oxidation: Various oxidizing agents can be used, depending on the desired product.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields 2-phenylalanine.
Oxidized Derivatives: Depending on the oxidizing agent used, various oxidized products can be formed.
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a protected amino acid in peptide synthesis.
Biology: Studied for its role in protein engineering and modification.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
類似化合物との比較
Similar Compounds
N-Carbobenzoxy-2-phenylalanine: Another protected form of phenylalanine, but with a benzyl group instead of a tert-butyl group.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but with different stereochemistry.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid is unique due to its stability under basic conditions and ease of deprotection under acidic conditions. This makes it highly valuable in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUASPHMADVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390401-40-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


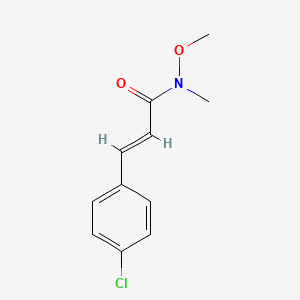
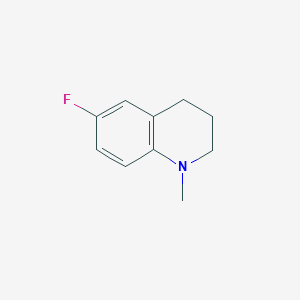
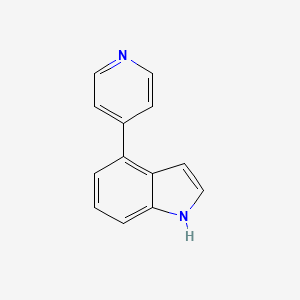
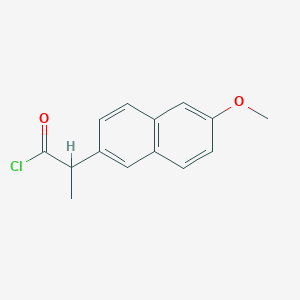
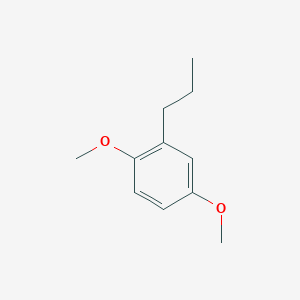
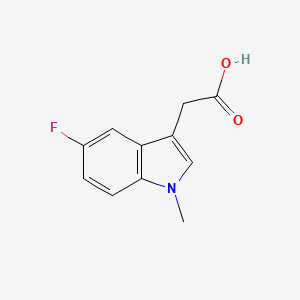
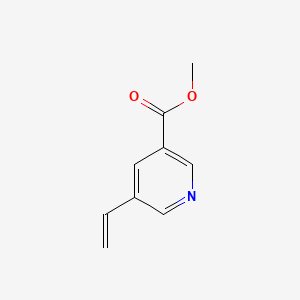
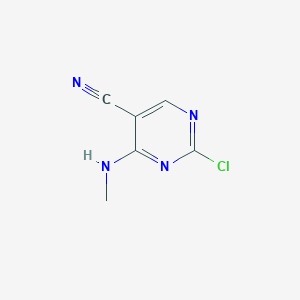

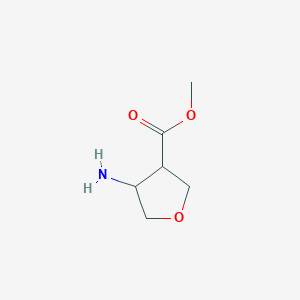
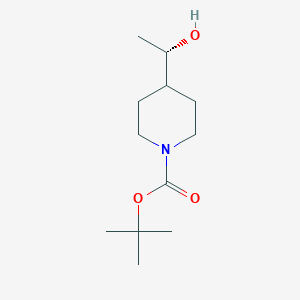
![Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3133447.png)
